molecular formula C8H12O4 B6325117 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid CAS No. 1780320-69-5

1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid

Cat. No.: B6325117
CAS No.: 1780320-69-5
M. Wt: 172.18 g/mol
InChI Key: VHAGWHROCNUBEI-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid (C₉H₁₄O₅) is a cyclobutane-derived carboxylic acid with a 2-methoxy-2-oxo-ethyl substituent. Its structure combines a strained four-membered cyclobutane ring with a polar ester group and a carboxylic acid moiety, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name

1-(2-methoxy-2-oxoethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-12-6(9)5-8(7(10)11)3-2-4-8/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAGWHROCNUBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of 5,8-Dioxy Spiro octane-2,2-Dicarboxylic Acid Dialkyl Esters

A widely documented approach involves the hydrolysis of 5,8-dioxy spirooctane-2,2-dicarboxylic acid dialkyl esters (III) under acidic conditions. The reaction proceeds via cleavage of the ester groups and subsequent cyclization to form the target compound.

Procedure :

  • Reaction Setup : A mixture of the dialkyl ester (0.1 mol) and 20–25% hydrochloric acid (3–5 times the mass of the ester) is heated to 100°C for 45–55 hours.

  • Workup : The mixture is cooled, filtered to remove insolubles, and extracted with ether. The organic layer is dried with anhydrous sodium sulfate, desolvated at 50°C, and crystallized to yield the product.

Key Variables :

  • Ester Group Impact : Diisopropyl esters (e.g., 5,8-dioxy spirooctane-2,2-dicarboxylic acid diisopropyl ester) achieve higher yields (86–92.1%) compared to dimethyl or diethyl esters (49.1–72.8%).

  • Acid Concentration : 25% HCl improves reaction efficiency over 20% HCl, reducing side product formation.

Data Table 1: Yield Optimization with Different Esters

Ester TypeHCl ConcentrationReaction Time (h)Yield (%)
Diisopropyl ester25%4592.1
Diethyl ester20%5572.8
Dimethyl ester20%5549.1

Mechanistic Insights

The hydrolysis-cyclization mechanism involves:

  • Protonation of the ester carbonyl groups by HCl, enhancing electrophilicity.

  • Nucleophilic Attack by water, cleaving ester bonds to form dicarboxylic acid intermediates.

  • Intramolecular Cyclization to form the cyclobutane ring, driven by thermodynamic stability.

Challenges :

  • Prolonged reaction times (>50 hours) risk decarboxylation, reducing yields.

  • Ether extraction efficiency critically influences purity, requiring ≥5 mass equivalents.

Wittig Reaction-Mediated Synthesis

Triphenylphosphine-Based Cyclopropane Ring Expansion

An alternative route leverages Wittig reagents to construct the cyclobutane core. This method involves:

  • Methyl Triphenylphosphine Iodide Formation : Triphenylphosphine reacts with methyl iodide in tetrahydrofuran (THF) to yield methyl triphenylphosphine iodide (II).

  • Ring Expansion : Treatment of II with n-butyllithium and phenyl aldehyde generates 3-benzylidene cyclobutanol (III), a precursor for further functionalization.

Procedure :

  • Step 1 : Triphenylphosphine (2.03 mol) and methyl iodide (3.05 mol) in THF react for 18 hours to form II (92% yield).

  • Step 2 : II is treated with n-butyllithium (-5°C to 0°C), followed by epoxy chloropropane and phenyl aldehyde, yielding III (62% yield).

Data Table 2: Critical Parameters for Wittig Reaction

ParameterOptimal RangeImpact on Yield
Temperature-50°C to -40°CPrevents side reactions
n-Butyllithium Equiv.2.0–2.4 mol/mol IIEnsures complete deprotonation
Reaction Time4–6 hoursMaximizes cycloaddition

Functionalization to Target Compound

The intermediate III undergoes oxidation and esterification to introduce the methoxycarbonyl and carboxylic acid groups:

  • Oxidation : III is treated with KMnO₄ in acidic conditions to form 3-oxocyclobutanecarboxylic acid.

  • Esterification : Methanol and sulfuric acid catalyze the formation of the methoxycarbonyl group.

Yield Limitations :

  • Multi-step synthesis introduces cumulative losses, with overall yields rarely exceeding 40–50%.

Industrial Scalability and Challenges

Cost-Benefit Analysis

  • Route 1 (Hydrolysis) : Lower raw material costs (≈$50/kg for diisopropyl esters) but requires specialized equipment for prolonged heating.

  • Route 2 (Wittig) : Higher precursor costs (≈$200/kg for triphenylphosphine) but shorter reaction times.

Data Table 3: Industrial Comparison

MetricHydrolysis RouteWittig Route
Raw Material Cost$50–$70/kg$180–$220/kg
Reaction Time50–55 hours6–8 hours
Purity95–98%85–90%

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Key Properties Reference
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic Acid C₉H₁₄O₅ Methoxy-oxo-ethyl Moderate acidity, ester stability
1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid C₁₂H₁₁F₃O₂ Trifluoromethylphenyl High lipophilicity, low pKa
1-(4-Chlorophenyl)cyclobutanecarboxylic Acid C₁₁H₁₁ClO₂ 4-Chlorophenyl Enhanced acidity, inductive stabilization
1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic Acid C₈H₁₄O₃ Hydroxy-methyl-ethyl High polarity, hydrogen-bonding capacity

Table 2: GC Retention Behavior

Compound Name Retention Time (min) Peak Area Reference
Ketopinic Acid (Underivatized) 2.21 1379.9
Target Compound (Predicted) ~2.5–3.0* N/A
1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic Acid 2.03 1423.91

*Inferred from structural similarity.

Biological Activity

1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Inhibition of Enzymes

1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has been reported to exhibit inhibitory activity against various enzymes, notably:

  • 5-Lipoxygenase (5-LO) : This enzyme is crucial in the biosynthesis of leukotrienes, which are involved in inflammatory responses. The compound demonstrated an IC50 value indicative of significant inhibitory potential against 5-LO, suggesting its role in anti-inflammatory pathways .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. For instance, it was found to lower nitric oxide (NO) levels in lipopolysaccharide-induced inflammation models. This suggests that it may have therapeutic potential in treating inflammatory diseases by modulating immune responses .

Study 1: Anti-inflammatory Activity

A study conducted on microglial BV-2 cells demonstrated that treatment with 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid resulted in a significant reduction of NO and interleukin-6 (IL-6) levels. The results indicated that the compound could effectively suppress inflammatory markers, supporting its use in neuroinflammatory conditions .

Parameter Control Treatment (µM) NO Levels (µM) IL-6 Levels (pg/mL)
Baseline10001225
1818
10510

Study 2: Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated on HT-22 neuronal cells. The results showed no significant decrease in cell viability at concentrations up to 10 µM, indicating a favorable safety profile for potential therapeutic applications .

The mechanism by which 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid exerts its biological effects appears to involve:

  • Enzyme Inhibition : By inhibiting enzymes like 5-LO, it may disrupt the synthesis of inflammatory mediators.
  • Cytokine Modulation : The compound's ability to lower pro-inflammatory cytokines suggests a direct effect on signaling pathways involved in inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid?

  • Methodological Answer : A retrosynthetic approach using cyclobutane carboxylate intermediates is suggested. For example, methyl 2-cyanocyclobutane-1-carboxylate (CAS-related compound) can be synthesized via cyclization reactions with acidic catalysts like boron trifluoride diethyl etherate, as demonstrated in cyclopropane derivative syntheses . Michael addition strategies, such as those used for 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, may also be adapted for introducing the methoxy-oxo-ethyl moiety . Key steps include protecting group strategies (e.g., tert-butyloxycarbonyl groups) and purification via HPLC to achieve >99% purity .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Confirm the presence of cyclobutane ring protons (δ ~2.5–3.5 ppm) and methoxy/oxo-ethyl groups (δ ~3.3 ppm for OCH3 and δ ~4.0–4.5 ppm for ester carbonyl) .
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 210–254 nm) to verify purity ≥99%, as outlined in batch analysis protocols .
  • Mass Spectrometry : Compare observed molecular ion peaks ([M+H]+) with theoretical molecular weights (e.g., C9H14O4: 200.23 g/mol) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at room temperature (20–25°C) in airtight, light-resistant containers. Avoid moisture exposure, as ester and carboxylic acid groups may hydrolyze over time . Re-test purity every 5 years, as recommended for cyclobutane derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediate bottlenecks (e.g., cyclobutane ring strain or ester hydrolysis) .
  • Catalyst Optimization : Replace traditional Lewis acids (e.g., BF3·Et2O) with milder catalysts (e.g., Sc(OTf)3) to reduce side reactions, as seen in 3-oxo acid syntheses .
  • Design of Experiments (DoE) : Use factorial design to assess variables (temperature, solvent polarity) impacting yield .

Q. What computational tools are suitable for predicting the reactivity of 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid?

  • Methodological Answer :

  • DFT Calculations : Model cyclobutane ring strain and electron density distribution using Gaussian or ORCA software. Compare with cyclopropaneacetic acid derivatives (e.g., InChIKey: JBBMXPFFCFHKDD-RNFRBKRXSA-N) .
  • Retrosynthesis Prediction : Leverage databases like Pistachio or Reaxys to propose feasible routes, prioritizing steps with high template relevance scores .
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to optimize reaction media .

Q. How can researchers address ecological and toxicity concerns during disposal?

  • Methodological Answer :

  • Biodegradability Testing : Use OECD 301F assays to assess aerobic degradation potential. Cyclobutane rings may exhibit slower degradation compared to linear esters .
  • Waste Neutralization : Hydrolyze the compound under basic conditions (pH >10) to break ester linkages, followed by incineration via EPA-approved hazardous waste protocols .
  • Ecotoxicity Screening : Conduct Daphnia magna or algae growth inhibition tests, as no prior data exist for this compound .

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